1-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-isopropylpiperazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Terconazole can be synthesized through various methods, including the ethanol injection method and the thin film hydration method . The ethanol injection method involves altering the type of bile salt and edge activator, bile salt amount, and time of sonication . The thin film hydration method involves the use of surfactants, cholesterol, and free fatty acids to produce vesicles for drug delivery .
Industrial Production Methods: Industrial production of terconazole often involves advanced vesicular systems for antifungal drug delivery. These systems manage stability, solubility, bioavailability, safety, and effectiveness issues present in conventional systems . Novasome technology, which combines ufasome and niosome, is one such method used for the industrial production of terconazole .
Chemical Reactions Analysis
Types of Reactions: Terconazole undergoes various chemical reactions, including oxidation, reduction, and substitution . It is structurally related to imidazole-derivative antifungal agents and has three nitrogens in the azole ring .
Common Reagents and Conditions: Common reagents used in the synthesis of terconazole include bile salts, surfactants, and free fatty acids . The conditions for these reactions often involve sonication, thin film hydration, and ethanol injection .
Major Products Formed: The major products formed from these reactions include terconazole-loaded vesicles, which are used for topical delivery of the drug .
Scientific Research Applications
Terconazole has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In medicine, it is primarily used to treat vulvovaginal candidiasis and has shown effectiveness against other Candida species and dermatomycoses in animal models . In biology, terconazole has been shown to enhance the cytotoxicity of antimitotic drugs in P-glycoprotein-overexpressing-resistant cancer cells . This makes it a potential candidate for treating drug-resistant cancers .
Mechanism of Action
Terconazole exerts its antifungal activity by disrupting normal fungal cell membrane permeability . It inhibits cytochrome P450 14-alpha-demethylase in susceptible fungi, leading to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration . Depletion of ergosterol in the membrane disrupts the structure and function of the fungal cell, leading to a decrease or inhibition of fungal growth .
Comparison with Similar Compounds
Terconazole is unique compared to other azole compounds due to its relatively broad spectrum of activity . Similar compounds include butoconazole, miconazole, and clotrimazole . While these compounds also inhibit fungal cytochrome P450 enzymes, terconazole has shown higher efficacy in certain applications, such as the treatment of vulvovaginal candidiasis .
Properties
IUPAC Name |
1-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSQLHNBWJLIBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860847 |
Source
|
Record name | 1-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]-4-(propan-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67915-31-5 |
Source
|
Record name | terconazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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